N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a trimethylsilyl group, and an acetamide group
Preparation Methods
The synthesis of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the hydroxyl groups and the trimethylsilyl group. The final step involves the addition of the acetamide group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the acetamide group play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The trimethylsilyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide can be compared with other similar compounds, such as:
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide: This compound has an additional hydroxymethyl group, which may alter its chemical and biological properties.
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide: This compound has a similar structure but lacks the methyl group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C13H27NO5Si |
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Molecular Weight |
305.44 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-methyl-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H27NO5Si/c1-8-11(16)12(17)10(14-9(2)15)13(19-8)18-6-7-20(3,4)5/h8,10-13,16-17H,6-7H2,1-5H3,(H,14,15)/t8-,10-,11-,12-,13-/m1/s1 |
InChI Key |
GHXXFVIPCIQJNW-JOLIMNQDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)O)O |
Origin of Product |
United States |
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